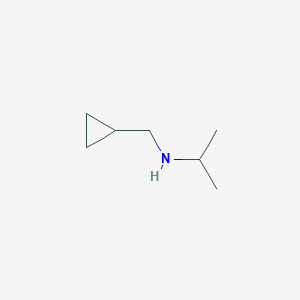

N-(cyclopropylmethyl)propan-2-amine

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-(cyclopropylmethyl)propan-2-amine” were not found, a general method for the synthesis of similar compounds involves the use of transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropylmethyl group attached to a propan-2-amine . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. For example, they can react with nitrous acid, providing a useful test for distinguishing primary, secondary, and tertiary amines .Aplicaciones Científicas De Investigación

1. Microbial Engineering

N-(cyclopropylmethyl)propan-2-amine, as a type of N-functionalized amine, plays a significant role in microbial engineering. It's used in the synthesis of bioactive molecules like antibiotics, immunosuppressants, and cytostatics through fermentation and enzyme catalysis. This process involves metabolic engineering and the use of heterologous N-functionalizing enzymes (Mindt et al., 2020).

2. Biobased Materials

In material chemistry, N-functionalized amines, including this compound, are utilized as building blocks for biobased polymers. These polymers have applications in automotive, aerospace, building, and health sectors. The synthesis of these amines from biobased resources like carbohydrates and oleochemical sources is of growing interest (Froidevaux et al., 2016).

3. Reductive Amination Process

In the synthesis of fine and bulk chemicals, reductive amination processes are essential. This compound, through this process, is used in creating life-science molecules. The development of cost-effective methods using earth-abundant metal-based catalysts for the synthesis and functionalization of such amines is a significant area of research (Senthamarai et al., 2018).

4. Corrosion Inhibition

Tertiary amines like this compound have been studied for their role in inhibiting the corrosion of carbon steel. They work by forming a protective layer on the metal surface, thereby retarding anodic dissolution (Gao et al., 2007).

5. Asymmetric Suzuki–Miyaura Reactions

In asymmetric Suzuki–Miyaura reactions, which are pivotal in organic synthesis, chiral N-heterocyclic carbene ligands based on this compound derivatives are used. These reactions produce biaryl products with significant enantiomeric ratios, relevant in pharmaceutical synthesis (Benhamou et al., 2014).

6. Synthesis of Bioactive Compounds

This compound and its derivatives are used in the synthesis of bioactive compounds, including pharmaceuticals. These compounds can be synthesized from bio-derived sources and are crucial in the development of novel therapeutic agents (Galkin et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)8-5-7-3-4-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGLFZBMDMFQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

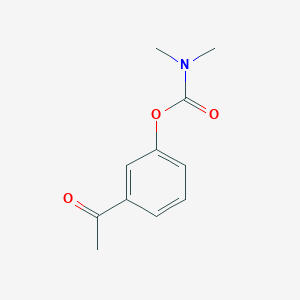

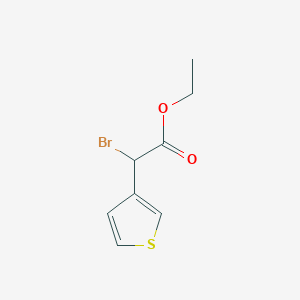

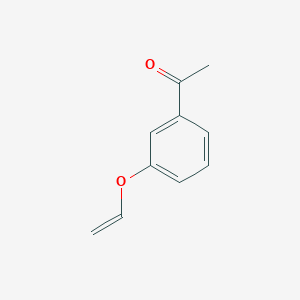

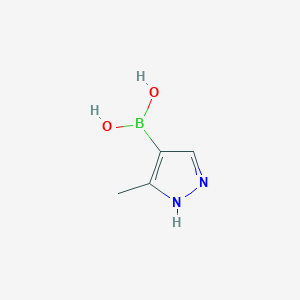

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1647179.png)